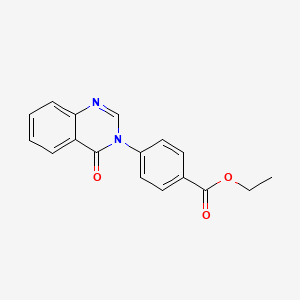

![molecular formula C7H2F8N2O3S B12116811 [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)

[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat ist eine chemische Verbindung, die sich durch das Vorhandensein eines Pyrazinrings auszeichnet, der mit einer Pentafluorethylgruppe und einer Trifluormethansulfonatgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat beinhaltet typischerweise die Reaktion von 6-(1,1,2,2,2-Pentafluorethyl)pyrazin mit Trifluormethansulfonsäureanhydrid. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Trifluormethansulfonsäureanhydrids zu verhindern. Das Reaktionsgemisch wird üblicherweise bei niedrigen Temperaturen gerührt, um die exotherme Natur der Reaktion zu kontrollieren und eine vollständige Umsetzung der Ausgangsstoffe zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Durchflussreaktoren kann die Effizienz und Sicherheit des Prozesses verbessern, indem eine bessere Kontrolle der Reaktionsbedingungen gewährleistet und das Risiko von Nebenreaktionen minimiert wird. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Trifluormethansulfonatgruppe kann durch Nucleophile wie Amine, Alkohole oder Thiole verdrängt werden, was zur Bildung neuer C-N-, C-O- oder C-S-Bindungen führt.

Oxidation und Reduktion: Der Pyrazinring kann an Redoxreaktionen teilnehmen, bei denen er zu Dihydropyrazin reduziert oder zu Pyrazin-N-Oxid oxidiert werden kann.

Kupplungsreaktionen: Die Verbindung kann in Kreuzkupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen mit verschiedenen Aryl- oder Alkylgruppen zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Nucleophile: Amine, Alkohole, Thiole

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Katalysatoren für Kupplungsreaktionen: Palladiumkatalysatoren, wie z. B. Pd(PPh3)4

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde eine nucleophile Substitution mit einem Amin ein Pyrazinderivat mit einem Aminsubstituenten ergeben, während eine Suzuki-Miyaura-Kupplungsreaktion eine Biarylverbindung erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie und Medizin

Die potenzielle biologische Aktivität der Verbindung ist in der medizinischen Chemie von Interesse. Es kann als Gerüst für die Entwicklung neuer Arzneimittel verwendet werden, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In chemischen Reaktionen wirkt die Trifluormethansulfonatgruppe als eine gute Abgangsgruppe, die nucleophile Substitutionsreaktionen erleichtert. In biologischen Systemen kann die Verbindung durch Wasserstoffbrückenbindung, hydrophobe Wechselwirkungen oder kovalente Bindung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren.

Wirkmechanismus

The mechanism by which [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]bromid

- [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]chlorid

- [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]iodid

Einzigartigkeit

Im Vergleich zu seinen Halogenid-Gegenstücken bietet [6-(1,1,2,2,2-Pentafluorethyl)pyrazin-2-yl]trifluormethansulfonat eine verbesserte Reaktivität in nucleophilen Substitutionsreaktionen aufgrund der überlegenen Abgangsgruppenfähigkeit der Trifluormethansulfonatgruppe. Dies macht es zu einem effizienteren Reagenz in verschiedenen synthetischen Anwendungen.

Eigenschaften

Molekularformel |

C7H2F8N2O3S |

|---|---|

Molekulargewicht |

346.16 g/mol |

IUPAC-Name |

[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C7H2F8N2O3S/c8-5(9,6(10,11)12)3-1-16-2-4(17-3)20-21(18,19)7(13,14)15/h1-2H |

InChI-Schlüssel |

WCUNYYYVJZQZQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C=N1)OS(=O)(=O)C(F)(F)F)C(C(F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)

![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)

![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)